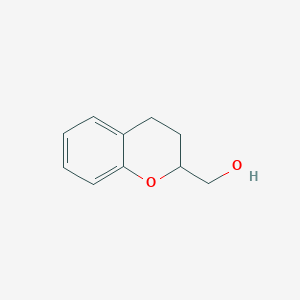

3,4-dihydro-2H-chromen-2-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLVSGWUKFJFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003253 | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83278-86-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83278-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dihydro-2H-1-benzopyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)chroman | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanism for (3,4-dihydro-2H-chromen-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic strategies, outlines the underlying reaction mechanisms, presents detailed experimental protocols, and summarizes key quantitative data.

Introduction

(3,4-dihydro-2H-chromen-2-yl)methanol, also known as 2-hydroxymethyl-chroman, is a key structural motif found in a variety of biologically active compounds. Its chroman core is a privileged scaffold in medicinal chemistry, and the primary alcohol functionality provides a versatile handle for further chemical modifications. The synthesis of this compound is of significant interest to researchers involved in the discovery and development of new therapeutic agents. This guide will focus on a prevalent and efficient two-step synthetic pathway.

Core Synthetic Strategy

The most common and logical synthetic route to (3,4-dihydro-2H-chromen-2-yl)methanol involves a two-stage process:

-

Formation of the Chroman Ring System: This is typically achieved through an intramolecular oxa-Michael addition (also known as a conjugate addition) to form a derivative of 3,4-dihydro-2H-chromene-2-carboxylic acid.

-

Reduction of the Carboxylic Acid Derivative: The carboxylic acid or its corresponding ester is then reduced to the primary alcohol to yield the target molecule.

This strategy allows for the efficient construction of the chroman ring system followed by a straightforward functional group transformation.

Detailed Synthesis Mechanism

Stage 1: Intramolecular Oxa-Michael Addition for Chroman Ring Formation

The formation of the 3,4-dihydro-2H-chromene ring is accomplished via an intramolecular oxa-Michael addition. This reaction involves the cyclization of a phenolic precursor bearing an α,β-unsaturated carbonyl moiety. A common approach is the reaction between salicylaldehyde and an acrylate derivative.

The mechanism proceeds as follows:

-

Deprotonation: In the presence of a base, the phenolic hydroxyl group of salicylaldehyde is deprotonated to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor) in a conjugate addition fashion.

-

Protonation and Tautomerization: The resulting enolate intermediate is protonated to give the initial adduct.

-

Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization, where the aldehyde group reacts with the newly formed enol or enolate to form the six-membered dihydropyran ring of the chroman system.

-

Final Product of Stage 1: The reaction yields a derivative of 3,4-dihydro-2H-chromene-2-carboxylic acid.

Stage 2: Reduction of the Carboxylic Ester to a Primary Alcohol

The second stage of the synthesis involves the reduction of the ester functional group at the 2-position of the chroman ring to a primary alcohol. A powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically employed for this transformation.

The mechanism of LiAlH₄ reduction of an ester can be described in the following steps:

-

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination of the Alkoxy Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, and the alkoxy group (-OR) is eliminated as a leaving group. This step results in the formation of an aldehyde intermediate.

-

Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This leads to a second tetrahedral intermediate, which is an alkoxide.

-

Protonation: The reaction is quenched by the addition of water or a dilute acid in a workup step. The alkoxide ion is protonated to yield the final product, (3,4-dihydro-2H-chromen-2-yl)methanol.

Experimental Protocols

The following are representative experimental protocols for the two-stage synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol.

Stage 1: Synthesis of Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

Materials:

-

Salicylaldehyde

-

Ethyl acrylate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of salicylaldehyde (1.0 eq) in the chosen anhydrous solvent, add ethyl acrylate (1.2 eq) and DABCO (0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 3,4-dihydro-2H-chromene-2-carboxylate.

Stage 2: Reduction of Ethyl 3,4-dihydro-2H-chromene-2-carboxylate to (3,4-dihydro-2H-chromen-2-yl)methanol

Materials:

-

Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3,4-dihydro-2H-chromene-2-carboxylate (1.0 eq) in the same anhydrous solvent dropwise. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the solid through a pad of Celite and wash the filter cake thoroughly with the solvent.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3,4-dihydro-2H-chromen-2-yl)methanol.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of (3,4-dihydro-2H-chromen-2-yl)methanol and its intermediate. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Reaction Stage | Starting Materials | Product | Typical Yield (%) |

| Stage 1 | Salicylaldehyde, Ethyl acrylate | Ethyl 3,4-dihydro-2H-chromene-2-carboxylate | 60-80 |

| Stage 2 | Ethyl 3,4-dihydro-2H-chromene-2-carboxylate, LiAlH₄ | (3,4-dihydro-2H-chromen-2-yl)methanol | 85-95 |

Visualizing the Synthesis Pathway and Mechanisms

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the detailed mechanisms of the key reactions.

Caption: Overall synthetic workflow for (3,4-dihydro-2H-chromen-2-yl)methanol.

Caption: Mechanism of the intramolecular oxa-Michael addition.

Caption: Mechanism of LiAlH₄ reduction of the intermediate ester.

Spectral Data Interpretation of (3,4-dihydro-2H-chromen-2-yl)methanol: A Technical Guide

Predicted Spectral Data

The spectral data for (3,4-dihydro-2H-chromen-2-yl)methanol has been predicted using established principles of organic spectroscopy and by comparing with known data for similar chemical structures. The following tables summarize the expected quantitative data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and alcohol protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 8, 9, 10, 11 | 6.80 - 7.20 | m | - | 4H |

| 2 | 4.10 - 4.30 | m | - | 1H |

| 4a, 4b | 2.70 - 2.90 | m | - | 2H |

| 12a, 12b | 3.60 - 3.80 | m | - | 2H |

| 3a, 3b | 1.80 - 2.10 | m | - | 2H |

| 13 (OH) | 1.5 - 2.5 | br s | - | 1H |

Interpretation: The aromatic protons (8, 9, 10, 11) are expected in the typical downfield region. The proton at position 2, being adjacent to the ether oxygen, will be deshielded. The benzylic protons at position 4 will also be downfield due to the adjacent aromatic ring. The protons of the hydroxymethyl group at position 12 will be deshielded by the hydroxyl group. The protons at position 3 are in a typical aliphatic region. The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

| 7 | 154 - 156 |

| 6 | 120 - 122 |

| 11 | 129 - 131 |

| 9 | 127 - 129 |

| 8 | 120 - 122 |

| 10 | 116 - 118 |

| 2 | 75 - 78 |

| 12 | 64 - 66 |

| 4 | 24 - 26 |

| 3 | 22 - 24 |

Interpretation: The aromatic carbons show characteristic shifts, with the carbon attached to the ether oxygen (C7) being the most downfield in the aromatic region. The carbon bearing the hydroxyl group (C2) and the hydroxymethyl carbon (C12) are in the typical range for carbons attached to oxygen.[1][2] The remaining aliphatic carbons (C3 and C4) are expected in the upfield region.

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Fragment Ion | Relative Intensity |

| 164 | [M]⁺ | Moderate |

| 133 | [M - CH₂OH]⁺ | High |

| 118 | [M - CH₂OH - CH₃]⁺ | Moderate |

| 107 | [C₇H₇O]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Interpretation: The molecular ion peak is expected at m/z 164. A major fragmentation pathway is the loss of the hydroxymethyl group ([M - CH₂OH]⁺) to give a stable ion at m/z 133.[3][4] Further fragmentation can lead to the tropylium ion at m/z 91, a common fragment for benzyl derivatives.[5][6] Another significant fragmentation is the cleavage of the heterocyclic ring to produce an ion at m/z 107.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 | O-H | Strong, broad (alcohol) |

| 3100 - 3000 | C-H | Medium (aromatic) |

| 2950 - 2850 | C-H | Medium (aliphatic) |

| 1600, 1480 | C=C | Medium (aromatic ring) |

| 1250 - 1200 | C-O | Strong (aryl ether) |

| 1100 - 1000 | C-O | Strong (alcohol) |

Interpretation: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[7] The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their respective regions. The C=C stretching of the aromatic ring will give rise to absorptions around 1600 and 1480 cm⁻¹. Strong C-O stretching bands are expected for both the aryl ether and the primary alcohol.

Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of (3,4-dihydro-2H-chromen-2-yl)methanol with atom numbering for spectral correlation.

Spectral Interpretation Workflow

Caption: A logical workflow for the interpretation of combined spectral data to elucidate a chemical structure.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated solution of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.

-

Solvent : Use 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution : Dissolve the sample in the deuterated solvent in a small vial. Gentle warming or vortexing can be used to aid dissolution.

-

Filtration : To ensure a high-quality spectrum with sharp lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically a very small amount). The residual solvent peak can also be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Instrumentation : The spectra are acquired on an NMR spectrometer (e.g., 500 MHz).

-

Locking and Shimming : The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra with sharp peaks.

-

¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters include the number of scans (often 8 to 16 for good signal-to-noise), the relaxation delay, and the acquisition time.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon. A larger number of scans is required compared to ¹H NMR due to the lower sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

-

Sample Introduction : The method of sample introduction depends on the sample's volatility and thermal stability. For a compound like (3,4-dihydro-2H-chromen-2-yl)methanol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

GC-MS Sample : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Ionization : In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, forming a positively charged molecular ion (M⁺).[8]

-

Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral fragments.[8]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is designated as the base peak with a relative intensity of 100%.

Infrared (IR) Spectroscopy

-

Dissolution : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

-

Mounting : Place the salt plate in the sample holder of the IR spectrometer.

-

Background Spectrum : First, a background spectrum of the empty spectrometer is recorded. This is to subtract any signals from atmospheric CO₂ and water vapor.

-

Sample Spectrum : The sample is then placed in the instrument, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing : The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for (3,4-dihydro-2H-chromen-2-yl)methanol. The expected ¹H and ¹³C NMR, mass spectrometry, and IR data have been detailed in tabular form, along with interpretations based on the molecular structure. The provided experimental protocols offer a standardized approach for the empirical determination of these spectral properties. The visualizations of the molecular structure and the interpretation workflow serve as valuable tools for researchers in the field. The information presented herein should facilitate the identification and characterization of this compound in various research and development settings.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Infrared and Resonance Raman Spectroscopies | Encyclopedia MDPI [encyclopedia.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Elucidation of 3,4-dihydro-2H-chromen-2-ylmethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydro-2H-chromen-2-ylmethanol, a derivative of the chroman scaffold, represents a molecule of interest within medicinal chemistry and materials science due to the prevalence of the chromene ring system in a wide array of biologically active compounds. This technical guide provides a summary of the known structural and physicochemical properties of this compound. It is important to note that while the chromene family is broadly studied, specific experimental data, including detailed synthetic protocols and biological activity, for this particular isomer are limited in publicly accessible literature. This document compiles available data and outlines general methodologies applicable to the synthesis and characterization of related chroman derivatives, offering a foundational resource for researchers.

Molecular Structure and Properties

This compound, with the CAS Number 83278-86-8, belongs to the chroman family of heterocyclic compounds.[1] Its structure consists of a dihydropyran ring fused to a benzene ring, with a hydroxymethyl group attached at the C2 position. This chiral center suggests the existence of (R)- and (S)-enantiomers, each potentially possessing distinct biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 83278-86-8 | [1] |

| IUPAC Name | (3,4-dihydro-2H-chromen-2-yl)methanol | [1] |

| Purity (Typical) | ≥97% | [1] |

Synthesis and Characterization

A plausible synthetic route would be the reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde, which can be formed via a hetero-Diels-Alder reaction. The subsequent reduction of the aldehyde functionality would yield the target primary alcohol.

General Experimental Workflow

The synthesis, purification, and characterization of chroman derivatives like this compound would typically follow a standardized workflow in a chemical research setting. This process ensures the identity and purity of the synthesized compound.

References

In-Depth Technical Guide: Pharmacophore Modeling of 3,4-Dihydro-2H-chromen-2-ylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacophore modeling of 3,4-dihydro-2H-chromen-2-ylmethanol derivatives and related chromene compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies, quantitative data, and biological pathways associated with this class of molecules.

Introduction

The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for the design of novel therapeutic agents. Pharmacophore modeling, a computational approach to identify the essential three-dimensional arrangement of chemical features necessary for biological activity, is a powerful tool in the rational design and discovery of potent and selective chromene-based drugs. This guide will delve into the quantitative structure-activity relationships (QSAR), experimental protocols for pharmacophore modeling, and the key signaling pathways modulated by these compounds.

Data Presentation: Biological Activity of Chromene Derivatives

The following tables summarize the in vitro anticancer activity of various chromene derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are crucial for establishing structure-activity relationships (SAR) and for the development of robust pharmacophore models.

Table 1: Anticancer Activity of 1H-benzo[f]chromene Derivatives

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |

| 4a | >50 | >50 | >50 |

| 4b | 24.5 ± 0.05 | 31.6 ± 0.06 | 28.3 ± 0.05 |

| 4i | 11.7 ± 0.04 | 15.2 ± 0.03 | 13.5 ± 0.04 |

| Doxorubicin (Standard) | 3.83 ± 0.01 | 4.5 ± 0.02 | 5.2 ± 0.03 |

Table 2: Anticancer Activity of 4H-chromene and 7H-chromenopyrimidine Derivatives

| Compound | MCF-7 IC50 (µg/ml) | HCT-116 IC50 (µg/ml) | HepG-2 IC50 (µg/ml) |

| 3 | 1.61 ± 0.03 | 1.89 ± 0.04 | 2.02 ± 0.05 |

| 7 | 2.54 ± 0.06 | 2.81 ± 0.07 | 3.15 ± 0.08 |

| Doxorubicin (Standard) | 0.45 ± 0.01 | 0.52 ± 0.01 | 0.68 ± 0.02 |

Table 3: Anticancer Activity of Novel Chromene Derivatives

| Compound | HT-29 IC50 (µM) | HepG-2 IC50 (µM) |

| 2 | 4.28 | 6.15 |

| 5 | 7.82 | 5.34 |

| Doxorubicin (Standard) | 5.14 | 5.88 |

Experimental Protocols: Ligand-Based Pharmacophore Modeling

This section outlines a detailed methodology for generating and validating a ligand-based pharmacophore model, a common approach when the 3D structure of the biological target is unknown. The protocol is based on the use of BIOVIA Discovery Studio and its Catalyst module.

Data Set Preparation

-

Training Set Selection : A set of structurally diverse chromene derivatives with a wide range of biological activities (e.g., IC50 values spanning at least three orders of magnitude) is selected as the training set. These compounds are used to generate the pharmacophore hypotheses.

-

Test Set Selection : A separate set of chromene derivatives with known activities, not included in the training set, is chosen as the test set. This set is used to validate the predictive ability of the generated pharmacophore models.

-

Conformational Analysis : For each molecule in the training and test sets, a conformational model is generated to ensure that the relevant bioactive conformation is likely to be included. This is typically achieved using a Monte Carlo or systematic search algorithm.

Pharmacophore Model Generation (HypoGen Algorithm)

The HypoGen algorithm within the Catalyst module of Discovery Studio is employed to generate pharmacophore models from the training set data.

-

Feature Identification : The essential chemical features for biological activity are identified. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (RA)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

-

-

Hypothesis Generation : HypoGen generates a series of pharmacophore hypotheses by identifying common features among the most active compounds in the training set. The algorithm aims to find a hypothesis that correlates well with the observed biological activities.

-

Scoring and Ranking : Each generated hypothesis is scored based on its ability to predict the activity of the training set compounds. The hypotheses are ranked based on a cost function that considers the trade-off between the complexity of the model and its predictive power. The top-scoring hypotheses are selected for further validation.

Pharmacophore Model Validation

The generated pharmacophore models are rigorously validated to ensure their statistical significance and predictive accuracy.

-

Cost Analysis : The cost values of the generated hypotheses are analyzed. A significant hypothesis should have a large cost difference between the null cost (the cost of a model with no features) and the total cost of the hypothesis.

-

Test Set Prediction : The best pharmacophore model is used to predict the biological activity of the compounds in the test set. A good model should be able to accurately predict the activities of these external compounds.

-

Fischer's Randomization Test : This statistical validation method is used to assess the probability that the correlation between the pharmacophoric features and the biological activity is due to chance. The activities of the training set molecules are randomly shuffled, and new pharmacophore hypotheses are generated. If the original hypothesis has a significantly better score than the randomly generated ones, it is considered statistically robust.[1][2][3]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are often targeted by anticancer chromene derivatives.

Caption: EGFR Signaling Pathway.

Caption: B-RAF Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for ligand-based pharmacophore modeling.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Logical Relationship Diagram

The following diagram illustrates the dynamic process of tubulin polymerization and depolymerization, a key target for some anticancer agents.

Caption: Tubulin Polymerization and Depolymerization Cycle.

Conclusion

This technical guide has provided a detailed overview of the pharmacophore modeling of this compound derivatives and related chromene compounds. The quantitative data presented, along with the detailed experimental protocols, offer a solid foundation for researchers to initiate or advance their drug discovery efforts in this area. The visualization of key signaling pathways and experimental workflows provides a clear conceptual framework for understanding the biological context and the computational strategies employed. The continued application of pharmacophore modeling and other computer-aided drug design techniques will undoubtedly accelerate the discovery of novel and effective chromene-based therapeutics.

References

Synthesis and Characterization of 3,4-dihydro-2H-chromen-2-ylmethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 3,4-dihydro-2H-chromen-2-ylmethanol, also known as (Chroman-2-yl)methanol. This compound serves as a valuable building block in the synthesis of various biologically active molecules. This document outlines a detailed synthetic protocol and presents a summary of its key characterization data.

Introduction

This compound (CAS No: 83278-86-8) is a stable heterocyclic alcohol. Its chroman core is a common motif in a variety of natural products and pharmacologically active compounds, including certain flavonoids and tocopherols (Vitamin E). The presence of a primary alcohol functional group at the 2-position of the chroman ring system makes it a versatile intermediate for further chemical modifications, enabling the construction of more complex molecular architectures.

Synthesis of this compound

A reliable method for the preparation of this compound involves the reduction of 3,4-dihydro-2H-chromene-2-carboxylic acid or its corresponding esters. A common approach utilizes a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: Reduction of Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

This protocol details the reduction of an ester precursor to the target alcohol.

Materials:

-

Ethyl 3,4-dihydro-2H-chromene-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of ethyl 3,4-dihydro-2H-chromene-2-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

The resulting mixture is stirred for an additional 30 minutes, and the inorganic salts are removed by filtration.

-

The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis:

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the benzene ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, the methine proton at the 2-position, and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the dihydropyran ring, and the carbon of the hydroxymethyl group.

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm |

| ~7.15-6.80 (m, 4H, Ar-H) | ~154.5 (Ar C-O) |

| ~4.30 (m, 1H, H-2) | ~129.8 (Ar C-H) |

| ~3.80 (m, 2H, -CH₂OH) | ~127.4 (Ar C-H) |

| ~2.90-2.70 (m, 2H, H-4) | ~121.2 (Ar C-H) |

| ~2.10-1.90 (m, 2H, H-3) | ~120.8 (Ar C-H) |

| ~1.80 (br s, 1H, -OH) | ~117.0 (Ar C-H) |

| ~76.5 (C-2) | |

| ~65.0 (-CH₂OH) | |

| ~24.5 (C-4) | |

| ~22.0 (C-3) |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | Broad band around 3400-3200 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2950-2850 |

| C=C stretch (aromatic) | ~1600 and 1480 |

| C-O stretch (alcohol) | ~1050 |

| C-O-C stretch (ether) | ~1230 (asymmetric) and ~1030 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂O₂), the expected molecular weight is approximately 164.20 g/mol .

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 133.

-

Loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 146.

-

Cleavage of the dihydropyran ring can lead to various smaller fragments. A prominent peak is often observed at m/z = 121, corresponding to the benzopyrylium ion.

-

Fragmentation Analysis Workflow:

Biological Significance and Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of chromane derivatives exhibits a wide range of biological activities.[1][2][3] These include antioxidant, anti-inflammatory, and anticancer properties.[1][4] The chromane scaffold is a key component of α-tocopherol (Vitamin E), which is known for its potent antioxidant activity by scavenging free radicals.

The functionalization of the hydroxyl group in this compound allows for the synthesis of a library of derivatives that can be screened for various biological targets. For instance, esterification or etherification can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially leading to enhanced bioactivity. The general workflow for such a drug discovery process is outlined below.

Drug Discovery Workflow:

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol and the comprehensive characterization data, including NMR, IR, and MS, serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatility of this chroman derivative as a synthetic intermediate highlights its potential for the development of novel therapeutic agents. Further investigation into the biological activities of its derivatives is a promising avenue for future research.

References

Physical and chemical properties of 3,4-dihydro-2H-chromen-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3,4-dihydro-2H-chromen-2-ylmethanol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines established information with predicted properties and generalized experimental protocols relevant to the chromene class of molecules. The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this compound, facilitating future research and application.

Introduction

This compound, a derivative of the chromene heterocyclic system, represents a molecule of interest within medicinal chemistry and organic synthesis. The chromene scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. This guide focuses on the 2-methanol substituted dihydropyran ring fused to a benzene ring, providing a detailed summary of its known characteristics and a theoretical framework for its synthesis and evaluation.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound are not widely reported. The following table summarizes available and predicted data to provide an estimation of its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [4][5][6][7] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| CAS Number | 83278-86-8 | [5][7] |

| Appearance | Not available (likely a colorless oil or low melting solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available (predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane) | - |

| Purity | Commercially available up to 97% | [5][7] |

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of salicylaldehyde with acrolein in a hetero-Diels-Alder reaction to form 2-formyl-3,4-dihydro-2H-chromene, which can then be reduced to the desired alcohol.

Caption: Proposed synthetic workflow.

General Purification Protocol

Purification of chromene derivatives is typically achieved using flash column chromatography on silica gel[8].

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed. The polarity of the solvent system would be optimized based on TLC analysis.

-

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The solution is adsorbed onto a small amount of silica gel.

-

The solvent is removed under reduced pressure to yield a dry powder.

-

The dry-loaded sample is added to the top of a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

Fractions are analyzed by TLC to identify those containing the pure product.

-

The solvent is removed from the combined pure fractions by rotary evaporation to yield the purified compound.

-

Spectroscopic Characterization

Experimental spectra for this compound are not publicly available. The following sections provide predicted spectroscopic data based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, chromene ring, and hydroxymethyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | Multiplet | 4H |

| -O-CH- | ~4.1 - 4.3 | Multiplet | 1H |

| -CH₂-OH | ~3.6 - 3.8 | Multiplet | 2H |

| -CH₂-CH₂-O- | ~2.8 - 3.0 and ~2.0 - 2.2 | Multiplets | 2H + 2H |

| -OH | Broad singlet (variable) | Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 120 - 125 |

| -O-CH- | 75 - 80 |

| -CH₂-OH | 60 - 65 |

| -CH₂- (chromane ring) | 20 - 30 |

| -CH₂- (chromane ring) | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the hydroxyl, aromatic, and ether functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (alcohol) | 1000 - 1260 |

| C-O-C stretch (ether) | 1000 - 1300 |

Mass Spectrometry

The mass spectrum (electron ionization) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 164

-

Key Fragmentation Pathways:

-

Loss of the hydroxymethyl radical (•CH₂OH) to give a fragment at m/z = 133.

-

Loss of water (H₂O) from the molecular ion to give a fragment at m/z = 146.

-

Retro-Diels-Alder reaction of the dihydropyran ring.

-

Biological Activity and Potential Applications

While no specific biological studies have been reported for this compound, the broader class of chromenes has been extensively investigated and shown to possess a wide array of pharmacological activities[1][2][3]. These include:

-

Anticancer Activity: Many chromene derivatives have demonstrated cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: Chromenes have been reported to exhibit activity against a range of bacteria and fungi.

-

Anti-inflammatory Activity: Some chromene compounds have shown potential as anti-inflammatory agents.

Given the versatile biological profile of the chromene scaffold, this compound serves as a valuable starting point for the synthesis of novel derivatives for biological screening.

General Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of new chemical entities based on the chromene scaffold.

Caption: General drug discovery workflow.

Conclusion

This compound is a structurally interesting molecule with potential for further development in medicinal chemistry and organic synthesis. This technical guide has compiled the available information and provided a theoretical framework for its properties and synthesis. The lack of extensive experimental data highlights an opportunity for further research to synthesize this compound, thoroughly characterize its physical and chemical properties, and explore its biological activities to unlock its full potential.

References

- 1. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Biological Screening of Novel 3,4-Dihydro-2H-chromen-2-ylmethanol Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel analogs based on the 3,4-dihydro-2H-chromen-2-ylmethanol core structure. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by various chromene derivatives. This document details the experimental protocols for evaluating the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of these analogs. Furthermore, it presents quantitative data from studies on related chromene structures to serve as a comparative benchmark and visualizes key signaling pathways implicated in their mechanisms of action.

While specific biological data for a wide range of this compound analogs is still emerging, the information presented herein is compiled from extensive research on the broader chromene class of compounds, offering valuable insights for the design and evaluation of new therapeutic agents.

Data Presentation: Comparative Biological Activity of Chromene Analogs

The following tables summarize the quantitative biological activity data for various chromene derivatives, providing a reference for the potential efficacy of novel this compound analogs.

Table 1: Anticancer Activity of Chromene Analogs

| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 2H-chromen derivative | Compound 10a | HepG2 | 0.98 ± 0.11 | [1] |

| Dihydropyrano[3,2-c]chromene | Compound 4m | HT29 | 45 | [2] |

| Dihydropyrano[3,2-c]chromene | Compound 5k | HT29 | 47 | [2] |

| Dihydropyrano[3,2-c]chromene | Compound 5g | HT29 | 52 | [2] |

| Bis(4-hydroxy-2H-chromen-2-one) | C35 | H1299 | 20.77 | [3] |

| Bis(4-hydroxy-2H-chromen-2-one) | C35 | Lewis | 20.87 | [3] |

Table 2: Anti-inflammatory Activity of Chromene Analogs

| Compound Class | Specific Analog | Assay | EC50/IC50 (µM) | Reference |

| Coumarin-based analog | Compound 14b | TNF-α production inhibition | 5.32 | [4] |

| 3-Cinnamoyl-4-hydroxy-2H-chromen-2-one | 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | Antiplasmodial (Chloroquine sensitive) | 3.1 µg/mL | [5] |

| 3-Cinnamoyl-4-hydroxy-2H-chromen-2-one | 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | Antiplasmodial (Chloroquine resistant) | 4 µg/mL | [5] |

Table 3: Antimicrobial Activity of Chromene Analogs

| Compound Class | Specific Analog | Microorganism | MIC (µg/mL) | Reference |

| Spiropyrrolidines with chroman-4-one | Compound 4a-d | Bacillus subtilis | 32 | [6] |

| Spiropyrrolidines with chroman-4-one | Compound 4a-d | Staphylococcus epidermidis | 32 | [6] |

Table 4: Neuroprotective Activity of Chromene Analogs

| Compound Class | Specific Analog | Assay | IC50/EC50 (µM) | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | BL-M | Glutamate-induced excitotoxicity | 16.95 | [7] |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | BL-M | NMDA-induced toxicity | 6.92 | [7] |

| Coumarin-chalcone derivative | LM-021 | Aβ aggregation inhibition | 5-20 (range) | [8] |

| Coumarin-chalcone derivative | LM-022 | Aβ aggregation inhibition | 5-20 (range) | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological activity of novel this compound analogs.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (e.g., HepG2, HT29, H1299)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the heat-induced denaturation of protein.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control and Standard: For the control, use 2 mL of distilled water instead of the test compound. For the standard, use 2 mL of a known concentration of diclofenac sodium.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula:

-

% Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

-

-

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Bacillus subtilis, Staphylococcus epidermidis)

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in the wells of a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Activity: DPPH Radical Scavenging Assay

This assay evaluates the antioxidant potential of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compounds dissolved in methanol

-

Ascorbic acid or Trolox as a standard antioxidant

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Control and Standard: A control is prepared with 1 mL of DPPH and 1 mL of methanol. A standard is prepared with a known antioxidant.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging Activity = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

-

-

The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of chromene analogs are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the biological screening of novel this compound analogs.

Caption: General workflow for the biological screening of novel chromene analogs.

Anticancer Signaling Pathway: Extrinsic Apoptosis

Many chromene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Caption: The extrinsic apoptosis signaling pathway.

Anti-inflammatory Signaling Pathway: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including some chromenes, act by inhibiting this pathway.

Caption: The NF-κB inflammatory signaling pathway.

Neuroprotective Signaling Pathway: ERK/CREB Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is crucial for neuronal survival, plasticity, and memory. Some neuroprotective compounds, including certain chromene derivatives, exert their effects by activating this pathway.[7]

Caption: The ERK/CREB neuroprotective signaling pathway.

References

- 1. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

3,4-dihydro-2H-chromen-2-ylmethanol derivatives synthesis and applications

An In-depth Technical Guide to the Synthesis and Applications of 3,4-dihydro-2H-chromen-2-ylmethanol Derivatives

Abstract

The 3,4-dihydro-2H-chromene, commonly known as the chroman scaffold, is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Derivatives featuring a hydroxymethyl group at the 2-position, namely (3,4-dihydro-2H-chromen-2-yl)methanol and its substituted analogues, have garnered significant attention in medicinal chemistry. These structures serve as crucial building blocks for synthesizing molecules with diverse biological activities, including antimicrobial and potential anticancer properties. This guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives and explores their current applications, with a focus on their role in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the chroman framework is a well-established area of organic chemistry. The introduction of the 2-hydroxymethyl substituent can be achieved through various strategies, often involving the cyclization of a phenol derivative with an appropriate three-carbon electrophile.

Asymmetric Organocatalysis

A prominent method for synthesizing chiral this compound derivatives involves the asymmetric formal [3+3] cycloaddition of salicylaldehydes with α,β-unsaturated aldehydes. This reaction can be catalyzed by chiral secondary amines, such as diarylprolinol silyl ethers, to afford the products in high yields and with excellent enantioselectivity.

A key transformation in this process is the reduction of the aldehyde group at the C-2 position to the corresponding primary alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable solvent such as methanol.

Baylis-Hillman Reaction

Another synthetic route involves the Baylis-Hillman reaction. This method utilizes the condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehydes with activated alkenes like methyl vinyl ketone or acrolein. The reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and proceeds at room temperature to yield the corresponding chromenone derivatives.[1] Subsequent reduction of the ketone/aldehyde and cyclization can lead to the desired this compound core.

Multi-component Reactions

One-pot, multi-component reactions offer an efficient and environmentally friendly approach. For instance, the condensation of aromatic aldehydes, malononitrile, and β-naphthol, catalyzed by DABCO under grinding conditions at room temperature, can produce dihydropyrano[c]chromene derivatives in high yields.[2] While this specific example leads to a related heterocyclic system, the principles of multi-component reactions can be adapted for the synthesis of the target chroman derivatives.

Table 1: Comparison of Synthetic Methods for Chroman Derivatives

| Method | Catalyst/Reagent | Key Features | Yield | Enantioselectivity (ee) | Reference |

| Asymmetric Cycloaddition | Diarylprolinol silyl ether | High enantioselectivity for chiral chromans. | High | Often >90% | [3] |

| Baylis-Hillman Reaction | DABCO | Good yields for functionalized chromenones. | Good | Not applicable | [1] |

| Multi-component Reaction | DABCO | Environmentally friendly, high yields. | High | Not applicable | [2] |

| Friedel-Crafts Alkylation | N,N'-dioxide/Sc(OTf)₃ | High yields and enantioselectivities. | up to 97% | up to 95% | [4] |

Applications of this compound Derivatives

The chroman scaffold is a cornerstone in the development of various therapeutic agents. The functionalization at the 2-position with a hydroxymethyl group provides a handle for further chemical modification, allowing for the fine-tuning of biological activity.

Antimicrobial Activity

Derivatives of the chroman family have been investigated for their antimicrobial properties. For example, certain chroman-based compounds have shown activity against various bacterial and fungal strains. The specific derivative, (S)-6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid, has been utilized in the synthesis of compounds with notable antibacterial activity.

Anti-inflammatory Activity

Some fused pyranocoumarin derivatives, which share the core chroman structure, have been evaluated for their anti-inflammatory properties.[5] These compounds have shown the ability to inhibit carrageenin-induced paw edema in in-vivo models, suggesting their potential as anti-inflammatory agents.[5]

Building Blocks for Complex Molecules

Chiral 2-substituted chromans are crucial intermediates in the synthesis of complex natural products and pharmaceuticals.[6] For instance, the chiral chroman core is a key structural feature of Vitamin E. The asymmetric synthesis of the vitamin E core has been a significant area of research, with methods like palladium-catalyzed asymmetric allylic alkylation (AAA) being employed to construct the chiral C2 center.[7]

Table 2: Biological Activities of Selected Chroman Derivatives

| Compound Class | Biological Activity | Model/Assay | Potency | Reference |

| Chroman derivatives | Antibacterial | - | - | - |

| Fused Pyranocoumarins | Anti-inflammatory | Carrageenin-induced paw edema | 34-65% inhibition | [5] |

| Vitamin E (Chroman core) | Antioxidant | Various | - | [7] |

Experimental Protocols

General Procedure for Asymmetric Synthesis and Reduction

Step 1: Asymmetric [3+3] Cycloaddition To a solution of the salicylaldehyde (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in an appropriate solvent (e.g., dichloromethane) at room temperature, the chiral diarylprolinol silyl ether catalyst (10 mol%) is added. The reaction mixture is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral 3,4-dihydro-2H-chromene-2-carbaldehyde.

Step 2: Reduction to the Alcohol The purified chromene-2-carbaldehyde (1.0 mmol) is dissolved in methanol. Sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred for 1-2 hours at room temperature. After completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude (3,4-dihydro-2H-chromen-2-yl)methanol is purified by column chromatography.

General Procedure for Multi-component Synthesis of Dihydropyrano[c]chromenes

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), β-naphthol (1 mmol), and DABCO (20 mol%) is ground together in a mortar and pestle at room temperature for the specified time (monitored by TLC).[2] Upon completion, water/ethanol (1:1) is added, and the solid product is collected by filtration.[2] Further purification is achieved by recrystallization from ethanol.[2]

Visualization of Synthetic and Logical Workflows

Diagram 1: General Synthetic Workflow

Caption: Synthetic pathway from starting materials to the final product.

Diagram 2: Application Development Logic

Caption: Logical flow from synthesis to drug development.

Conclusion

This compound derivatives represent a valuable class of compounds with significant potential in medicinal chemistry and materials science. The development of efficient and stereoselective synthetic methods, particularly through asymmetric catalysis, has made these chiral building blocks more accessible. Their application as precursors for biologically active molecules, including antimicrobial and anti-inflammatory agents, underscores their importance. Future research will likely focus on expanding the diversity of these derivatives and exploring their therapeutic potential in greater detail, leveraging the established synthetic protocols and structure-activity relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. The One-Step Synthesis of 3,4-Dihydropyrano[F]Chromene Derivatives in Under Grinding as an Environmentally Friendly Alternative – Oriental Journal of Chemistry [orientjchem.org]

- 3. soc.chim.it [soc.chim.it]

- 4. Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3,4-dihydro-2H-chromen-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chroman derivative, 3,4-dihydro-2H-chromen-2-ylmethanol. Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of data derived from closely related analogs and predictions based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds, including chroman, 2-methylchromane, and benzyl alcohol derivatives, and are supported by established chemical shift and fragmentation theories.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.15 - 6.80 | m | 4H | Ar-H |

| ~ 4.10 | m | 1H | O-CH -CH₂OH |

| ~ 3.80 | dd | 1H | CH H-OH |

| ~ 3.65 | dd | 1H | CHH -OH |

| ~ 2.95 | ddd | 1H | Ar-CH₂-CH H- |

| ~ 2.75 | ddd | 1H | Ar-CH₂-CHH - |

| ~ 2.05 | m | 1H | -CH₂-CH H-CH- |

| ~ 1.90 | m | 1H | -CH₂-CHH -CH- |

| ~ 1.70 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 154.5 | C -O (Aromatic) |

| ~ 129.5 | Ar-C H |

| ~ 127.0 | Ar-C H |

| ~ 121.0 | C -CH₂ (Aromatic) |

| ~ 120.5 | Ar-C H |

| ~ 117.0 | Ar-C H |

| ~ 75.0 | O-C H-CH₂OH |

| ~ 65.0 | C H₂-OH |

| ~ 24.5 | Ar-C H₂-CH₂- |

| ~ 22.0 | -CH₂-C H₂-CH- |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3050 | Medium | C-H stretch (aromatic) |

| ~ 2930, 2870 | Medium | C-H stretch (aliphatic) |

| ~ 1580, 1490 | Strong | C=C stretch (aromatic) |

| ~ 1230 | Strong | C-O stretch (aryl ether) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 164 | [M]⁺ (Molecular Ion) |

| 133 | [M - CH₂OH]⁺ |

| 121 | [M - C₂H₅O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Reduction of 3,4-dihydro-2H-chromene-2-carboxylic acid

A plausible synthetic route to this compound involves the reduction of the corresponding carboxylic acid.

-

Dissolution: 3,4-dihydro-2H-chromene-2-carboxylic acid is dissolved in a suitable anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Extraction: The resulting mixture is filtered, and the filtrate is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral data is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Visualizations

Proposed Synthetic Pathway

Caption: A diagram illustrating the proposed synthetic route to the target compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A predicted fragmentation pathway for this compound in EI-MS.

Initial Bioactivity Screening of 3,4-dihydro-2H-chromen-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial bioactivity screening of 3,4-dihydro-2H-chromen-2-ylmethanol and its derivatives. While direct bioactivity data for the parent compound is limited in publicly available literature, this document extrapolates potential activities based on structurally related compounds and derivatives. This guide covers potential antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, supported by detailed experimental protocols and data from relevant studies. The aim is to provide a foundational resource for researchers initiating investigations into the therapeutic potential of this chromene scaffold.

Introduction

The chromene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, possesses a versatile structure amenable to further chemical modification, making it an attractive starting point for drug discovery programs. This guide focuses on the initial bioactivity screening of this compound, drawing insights from the study of its derivatives and related chromene structures to predict its therapeutic potential.

Potential Bioactivities and Signaling Pathways

Based on the analysis of related chromene derivatives, this compound is hypothesized to possess a range of biological activities. A notable example is the derivative N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M), which has demonstrated significant antioxidant and anti-inflammatory properties.

Anti-inflammatory and Antioxidant Activity